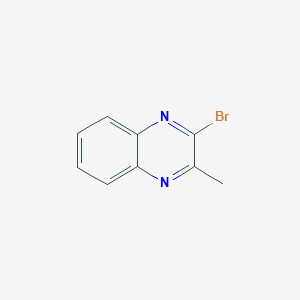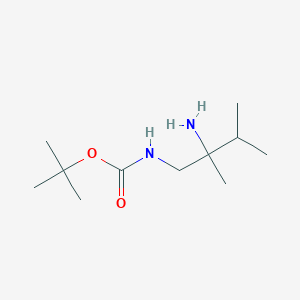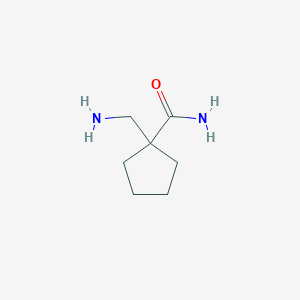
2-Bromo-3-methylquinoxaline
Descripción general
Descripción
2-Bromo-3-methylquinoxaline is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a white to brown solid .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-methylquinoxaline is 1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-3-methylquinoxaline has a predicted boiling point of 281.3±35.0 °C and a predicted density of 1.565±0.06 g/cm3 . It also has a predicted pKa of -1.25±0.48 .Aplicaciones Científicas De Investigación
Antimicrobial Agent
2-Bromo-3-methylquinoxaline: has been identified as a potent antimicrobial agent. Its structure allows for interaction with bacterial cell walls, leading to disruption and inhibition of cell growth. This compound has shown effectiveness against a variety of bacterial strains, making it a valuable addition to the arsenal of antibiotics, especially in an era of increasing antibiotic resistance .
Anticancer Activity
Research has indicated that quinoxaline derivatives exhibit anticancer properties. 2-Bromo-3-methylquinoxaline can be functionalized to target specific cancer cells, interfering with cell division and inducing apoptosis. Its role in cancer therapy is promising, particularly in the development of targeted drug delivery systems that minimize damage to healthy cells .
Antiviral Applications
The quinoxaline scaffold is crucial in the synthesis of compounds with antiviral activities. 2-Bromo-3-methylquinoxaline serves as a precursor in the creation of molecules that can inhibit viral replication. This is particularly relevant in the treatment of diseases such as HIV/AIDS and other emerging viral infections .
Agricultural Chemicals
In the agricultural sector, 2-Bromo-3-methylquinoxaline is used to synthesize compounds that protect plants from viral infections. These compounds can be formulated into pesticides that are less harmful to the environment while being effective against a broad spectrum of plant pathogens .
Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are known for their electroluminescent properties. 2-Bromo-3-methylquinoxaline can be used in the development of OLEDs, contributing to the advancement of display and lighting technologies. Its incorporation into OLEDs can result in devices with better energy efficiency and longer lifespans .
Chemical Sensitizers for Solar Cells
The photophysical properties of quinoxaline derivatives make them excellent candidates for use as chemical sensitizers in solar cells2-Bromo-3-methylquinoxaline can be used to create compounds that enhance the light absorption and charge-transfer processes in solar cells, leading to improved solar energy conversion efficiency .
Safety and Hazards
The safety data sheet for 2-Bromo-3-methylquinoxaline indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Relevant Papers Several papers have been published on the topic of quinoxaline, a chemical moiety to which 2-Bromo-3-methylquinoxaline belongs . These papers discuss the synthesis and reactivity of quinoxaline derivatives, their physicochemical and biological activities, and their use in the design and development of bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, to which 2-bromo-3-methylquinoxaline belongs, have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
It is known that quinoxaline derivatives can interact with their targets in various ways, depending on the specific derivative and target . More research is needed to elucidate the exact mode of action of 2-Bromo-3-methylquinoxaline.
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways
Result of Action
Quinoxaline derivatives have been reported to have various effects, depending on the specific derivative and target . More research is needed to elucidate the specific effects of 2-Bromo-3-methylquinoxaline’s action.
Propiedades
IUPAC Name |
2-bromo-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFSDXUCGYJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21594-95-6 | |
| Record name | 2-bromo-3-methylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)
![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)




![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)


![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
